molecular formula C8H15NO4 B2867349 tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate CAS No. 1092454-84-6

tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate

Cat. No.: B2867349
CAS No.: 1092454-84-6
M. Wt: 189.211
InChI Key: VSQPEDPYPBOLOK-ZCFIWIBFSA-N
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Description

Tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate is a chemical compound that features a tert-butyl group attached to a 4-hydroxy-1,2-oxazolidine-2-carboxylate moiety

Mechanism of Action

Target of Action

Tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate is a type of tertiary butyl ester . Tertiary butyl esters are widely used in synthetic organic chemistry It’s known that tertiary butyl esters are often used for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Mode of Action

It’s known that the introduction of the tert-butoxycarbonyl group into organic compounds can significantly alter their chemical properties . This can lead to changes in their reactivity, stability, and other characteristics, which can have various effects depending on the specific context and application.

Biochemical Pathways

The introduction of the tert-butoxycarbonyl group into organic compounds can influence various biochemical processes . For example, it can affect biosynthetic and biodegradation pathways , potentially leading to changes in the synthesis or breakdown of certain compounds.

Pharmacokinetics

The properties of the tert-butoxycarbonyl group can influence the pharmacokinetics of the compounds it’s introduced into .

Result of Action

The introduction of the tert-butoxycarbonyl group into organic compounds can lead to various effects, depending on the specific context and application .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency and versatility of the introduction of the tert-butoxycarbonyl group into organic compounds can be enhanced using flow microreactor systems . This suggests that the action, efficacy, and stability of this compound can be influenced by factors such as the reaction environment and the use of specific technologies or techniques.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate include other tert-butyl esters and oxazolidine derivatives . These compounds share similar structural features and reactivity patterns.

Uniqueness: this compound is unique due to its specific combination of a tert-butyl group and a 4-hydroxy-1,2-oxazolidine-2-carboxylate moiety. This combination imparts distinct steric and electronic properties to the molecule, making it valuable for various applications in synthetic chemistry and pharmaceuticals .

Properties

IUPAC Name

tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQPEDPYPBOLOK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092454-84-6
Record name tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate
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